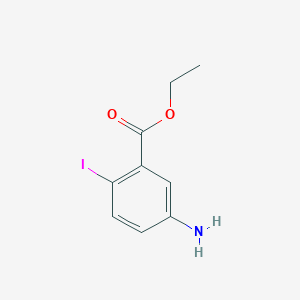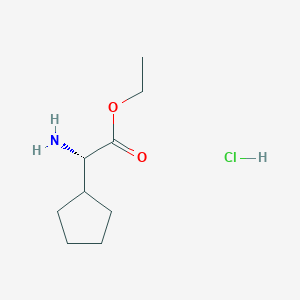
ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclopentyl ring, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride typically involves the following steps:
Formation of the Amino Acid Intermediate: The synthesis begins with the preparation of the amino acid intermediate, which involves the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Esterification: The amino acid intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt of ethyl (2S)-2-amino-2-cyclopentylacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Substituted amines.
科学的研究の応用
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways. It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects. It is studied for its role in treating certain neurological disorders and as an analgesic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
作用機序
The mechanism of action of ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride can be compared with other similar compounds such as:
Ethyl (2S)-2-amino-2-cyclohexylacetate hydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring. This compound may have different binding affinities and biological activities due to the difference in ring size.
Ethyl (2S)-2-amino-2-phenylacetate hydrochloride: Contains a phenyl ring instead of a cyclopentyl ring. The aromatic nature of the phenyl ring can significantly alter the compound’s properties and interactions.
Ethyl (2S)-2-amino-2-methylpropanoate hydrochloride: Contains a methyl group instead of a cyclopentyl ring. This simpler structure may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
UJPZXWYOUDJEQA-QRPNPIFTSA-N |
異性体SMILES |
CCOC(=O)[C@H](C1CCCC1)N.Cl |
正規SMILES |
CCOC(=O)C(C1CCCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


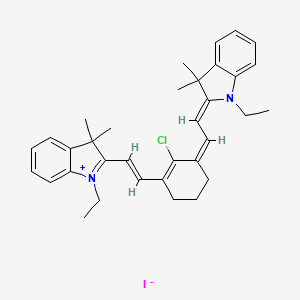
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)

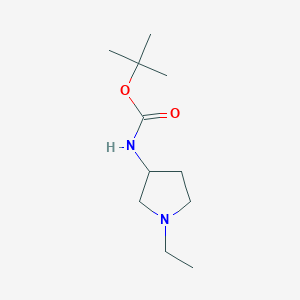

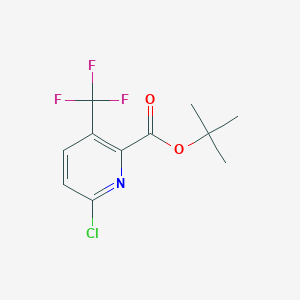
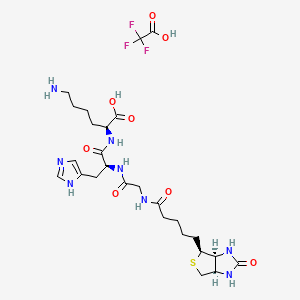
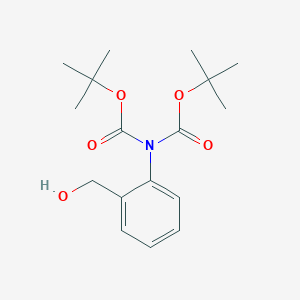
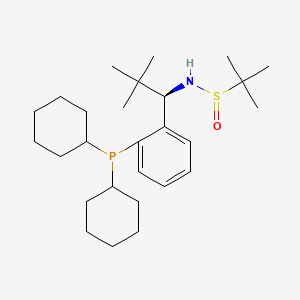
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
